2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of carboxylic acid hydrazides with 2,2’-(carbonothioyldisulfanediyl)diacetic acid in water. This method is considered “green” as it conforms to the principles of green chemistry by minimizing the use of hazardous chemicals and solvents . The reaction yields are nearly quantitative, making it an efficient synthetic route.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. The use of water as a solvent is particularly advantageous due to its safety and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidinones .
Scientific Research Applications
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as aldose reductase, which plays a role in diabetic complications . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Epalrestat: A rhodanine derivative used as an aldose reductase inhibitor for the treatment of diabetic neuropathy.
2-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Known for its antitumor activity.
Uniqueness
What sets 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of a thiazolidinone ring with an isoindole moiety. This structural feature enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S2/c14-8-5-18-11(17)12(8)13-9(15)6-3-1-2-4-7(6)10(13)16/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRBSSLNOAXKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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